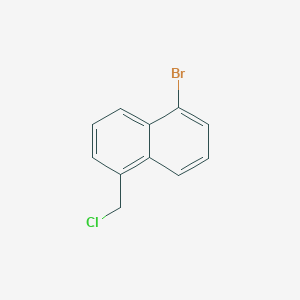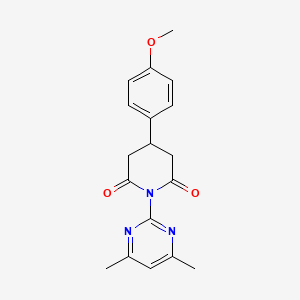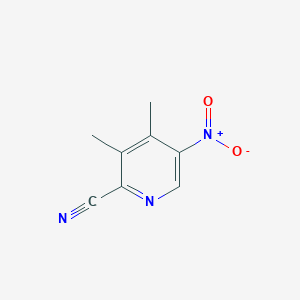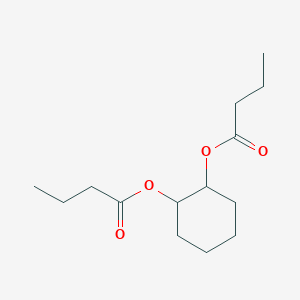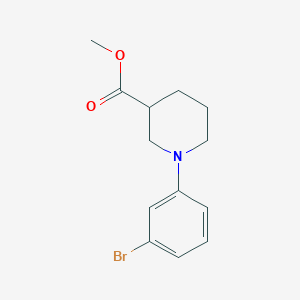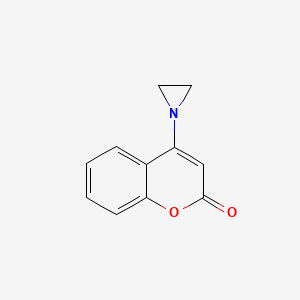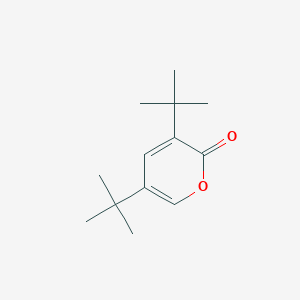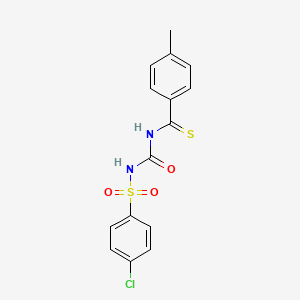
1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea is a chemical compound known for its unique structure and properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylbenzenecarbothioyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality and efficiency.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbothioyl groups, where nucleophiles such as amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted ureas, sulfonamides, and thioureas .
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exerting its anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea can be compared with other similar compounds, such as:
- 1-(4-Chlorophenyl)-3-(4-methylphenyl)sulfonylurea
- 1-(4-Chlorophenyl)-3-(4-methylphenyl)thiourea
- 1-(4-Chlorophenyl)-3-(4-methylphenyl)carbamimidic acid
These compounds share structural similarities but differ in their functional groups and specific properties.
Eigenschaften
CAS-Nummer |
61720-80-7 |
|---|---|
Molekularformel |
C15H13ClN2O3S2 |
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-10-2-4-11(5-3-10)14(22)17-15(19)18-23(20,21)13-8-6-12(16)7-9-13/h2-9H,1H3,(H2,17,18,19,22) |
InChI-Schlüssel |
ASGCPCAGYZIPPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=S)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


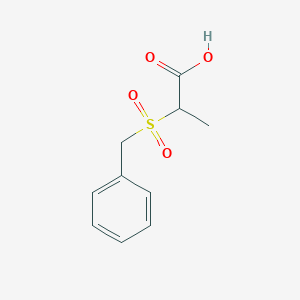
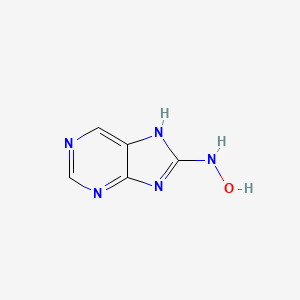

![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)
